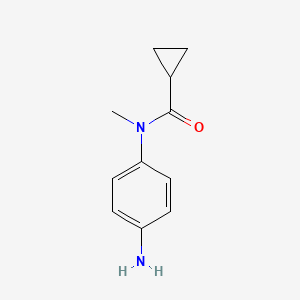

N-(4-aminophenyl)-N-methylcyclopropanecarboxamide

Description

N-(4-Aminophenyl)-N-methylcyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a 4-aminophenyl group and a methyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₃N₂O (monoisotopic mass: ~190.11 g/mol).

Properties

IUPAC Name |

N-(4-aminophenyl)-N-methylcyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(11(14)8-2-3-8)10-6-4-9(12)5-7-10/h4-8H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMDFRQPJNHPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-N-methylcyclopropanecarboxamide typically involves the reaction of 4-aminophenylamine with N-methylcyclopropanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines with reduced functional groups.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-aminophenyl)-N-methylcyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-aminophenyl)-N-methylcyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved can include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide

- Structure : Differs by having two methyl groups on the amide nitrogen instead of one.

- Molecular Formula: C₁₂H₁₅N₂O (Monoisotopic mass: 203.12 g/mol) .

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Structure: Diethylamide substituent and a 4-methoxyphenoxy group on the cyclopropane ring .

- Impact: The diethyl group enhances lipophilicity, while the methoxyphenoxy moiety introduces electron-donating effects, possibly stabilizing the cyclopropane ring.

Modifications on the Aromatic Ring

N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide

- Structure: A 2-methyl substituent on the 4-aminophenyl ring .

- Molecular Formula: C₁₁H₁₄N₂O (Monoisotopic mass: 190.11 g/mol).

N-[4-(Acetylamino)phenyl]cyclopropanecarboxamide

- Structure: Acetylated amino group (4-acetylamino) .

- Molecular Formula: C₁₂H₁₄N₂O₂ (Monoisotopic mass: 218.11 g/mol).

- Impact : Acetylation reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents but improving metabolic stability.

Heterocyclic and Complex Derivatives

N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide

- Structure: Thiophene-methylamino substituent on the phenyl ring .

- Molecular Formula: C₁₆H₁₈N₂OS (Monoisotopic mass: 286.39 g/mol).

N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide

Functional Group Replacements

N-(4-Aminophenyl)-4-methylbenzenesulfonamide

- Structure : Sulfonamide instead of carboxamide .

- Molecular Formula: C₁₃H₁₄N₂O₂S (Monoisotopic mass: 262.08 g/mol).

- Impact : Sulfonamides are more acidic (pKa ~10) than carboxamides, enhancing solubility in basic conditions. Crystal structures reveal distinct hydrogen-bonding patterns (e.g., 3D networks via N–H⋯O/N interactions) .

Physicochemical and Structural Data Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| N-(4-Aminophenyl)-N-methylcyclopropanecarboxamide | C₁₁H₁₃N₂O | 191.11 | Methylamide, 4-aminophenyl | High hydrogen-bonding potential |

| 1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide | C₁₂H₁₅N₂O | 203.12 | Dimethylamide | Increased lipophilicity |

| N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide | C₁₁H₁₄N₂O | 190.11 | 2-Methyl-4-aminophenyl | Steric hindrance on aromatic ring |

| N-[4-(Acetylamino)phenyl]cyclopropanecarboxamide | C₁₂H₁₄N₂O₂ | 218.11 | Acetylamino group | Reduced polarity, metabolic stability |

| N-(4-Aminophenyl)-4-methylbenzenesulfonamide | C₁₃H₁₄N₂O₂S | 262.08 | Sulfonamide, 4-methylphenyl | Acidic sulfonamide, 3D crystal packing |

Biological Activity

N-(4-aminophenyl)-N-methylcyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

- Chemical Name : N-(4-aminophenyl)-N-methylcyclopropanecarboxamide

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a cyclopropane ring attached to an amide functional group, which is known to influence its biological activity significantly.

Research indicates that N-(4-aminophenyl)-N-methylcyclopropanecarboxamide may exhibit various mechanisms of action:

- Anticancer Activity :

- Antioxidant Properties :

- Inhibition of Enzymatic Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antioxidant | Scavenging of DPPH radicals | |

| Enzyme Inhibition | Inhibition of VEGF signaling |

Case Study 1: Anticancer Efficacy

A study investigated the effects of N-(4-aminophenyl)-N-methylcyclopropanecarboxamide on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of N-(4-aminophenyl)-N-methylcyclopropanecarboxamide using the DPPH radical scavenging method. The compound exhibited a dose-dependent scavenging effect, indicating its potential use as a protective agent against oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.